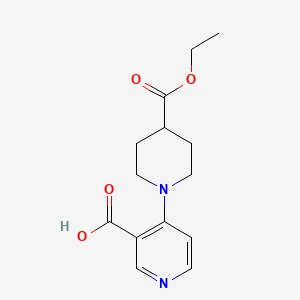

Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate

Description

Properties

IUPAC Name |

4-(4-ethoxycarbonylpiperidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-2-20-14(19)10-4-7-16(8-5-10)12-3-6-15-9-11(12)13(17)18/h3,6,9-10H,2,4-5,7-8H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMBJCAGCDUBQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate typically involves the reaction of isonipecotic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with 3-carboxypyridine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds targeting neurological disorders. Its structural features allow it to interact with specific biological targets, potentially modulating neurotransmitter activity.

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, particularly for creating complex molecules and heterocyclic compounds. Its unique pyridine ring structure facilitates various chemical reactions, including:

- Oxidation : Can be oxidized to form carboxylic acids or other derivatives.

- Reduction : Reduction reactions can convert the ester group to alcohols.

- Substitution Reactions : Nucleophilic substitutions can occur at the pyridine ring.

Biological Studies

Researchers employ this compound to study interactions between pyridine derivatives and biological targets such as enzymes and receptors. Its potential biological activity includes:

- Inhibition of enzymes involved in neurotransmitter metabolism.

- Modulation of neuronal activity, which could impact various neurological conditions.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Neuropharmacological Studies : Research indicates that this compound may serve as an effective modulator in neurotransmitter systems, particularly in models simulating neurodegenerative diseases.

- Synthetic Pathway Optimization : Studies have focused on optimizing synthetic pathways to enhance yield and purity when producing this compound for research purposes.

- Biological Activity Assessment : Investigations into its enzyme inhibition capabilities have shown promising results, suggesting potential therapeutic applications in treating neurological disorders.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neuronal activity .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 1-(3-Carboxypyridin-4-yl)Isonipecotate and Analogous Compounds

Structural and Functional Differences

Substituent Diversity :

- The target compound features a 3-carboxypyridin-4-yl group , which introduces both aromaticity and carboxylic acid functionality. This contrasts with Furethidine (tetrahydrofurfuryloxyethyl + phenyl) and Meperidine (methyl + phenyl), which prioritize lipophilic and opioid-binding motifs.

- The N-Boc derivative includes a tert-butyloxycarbonyl protecting group, enabling selective deprotection in multi-step syntheses .

Synthetic Routes :

- Sulfonylation (e.g., compound in ) and alkylation (e.g., Furethidine ) are common for introducing bulky substituents.

- The target compound’s pyridine-carboxylic acid group likely requires coupling reactions similar to those in MMP inhibitor synthesis (e.g., TBTU/DIPEA-mediated amidation ).

Biological Activity :

Biological Activity

Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate is a chemical compound with the molecular formula C14H18N2O4, known for its potential biological activities, particularly in medicinal chemistry. This compound is a derivative of isonipecotic acid and features a pyridine ring that contributes to its unique reactivity and interaction with biological targets.

- Molecular Weight : 278.3 g/mol

- CAS Number : 131147-93-8

- IUPAC Name : 4-(4-ethoxycarbonylpiperidin-1-yl)pyridine-3-carboxylic acid

Synthesis

The synthesis of this compound typically involves the reaction of isonipecotic acid with ethyl chloroformate in the presence of a base, such as triethylamine. This reaction yields the final product through the formation of an intermediate that reacts with 3-carboxypyridine.

The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors. It may function as an inhibitor or modulator, affecting various biochemical pathways. For instance, it has been suggested that this compound might inhibit enzymes involved in neurotransmitter metabolism, potentially altering neuronal activity.

Pharmacological Studies

Research indicates that this compound has shown promise in several pharmacological applications:

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative disorders.

- Antidepressant Activity : Some studies have indicated potential antidepressant effects, likely due to its influence on neurotransmitter systems.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl Isonipecotate | Lacks pyridine ring | Moderate neuroactivity |

| Methyl Isonipecotate | Methyl ester group | Lower potency compared to ethyl variant |

| 4-Piperidinemethanol | Hydroxyl group instead of ester | Different synthetic and biological uses |

Case Study 1: Neuroprotective Properties

A study published in a peer-reviewed journal investigated the neuroprotective effects of various isonipecotate derivatives, including this compound. The findings suggested that this compound significantly reduced neuronal cell death in vitro under oxidative stress conditions.

Case Study 2: Antidepressant Activity

Another research project focused on evaluating the antidepressant-like effects of this compound in animal models. The results indicated a significant reduction in depressive-like behaviors, correlating with increased levels of serotonin and norepinephrine in the brain.

Q & A

Q. What are the common synthetic routes for Ethyl 1-(3-carboxypyridin-4-YL)isonipecotate?

The compound is typically synthesized via multi-step alkylation and functionalization of ethyl isonipecotate. For example, ethyl isonipecotate can react with brominated intermediates (e.g., 1-bromo-2-chloroethane) in the presence of organic bases to form intermediates like ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, which are further functionalized with carboxypyridyl groups . Alternative routes involve coupling reactions, such as amide bond formation between activated carboxylic acid derivatives and amino-pyridine moieties using coupling agents like EDCI/HOBt .

Q. How is the structural integrity of this compound validated?

Characterization relies on spectroscopic methods:

- NMR : Proton and carbon NMR confirm the piperidine ring structure and substituent positions.

- Mass Spectrometry (HRMS) : High-resolution MS verifies molecular weight and isotopic patterns .

- Chromatography : HPLC or GC-MS assesses purity, especially when intermediates are involved (e.g., monitoring alkylation byproducts) .

Q. What solvents and reaction conditions are optimal for its synthesis?

Polar aprotic solvents (e.g., THF, DMF) are preferred for alkylation steps to stabilize intermediates, while protic solvents (e.g., water) may be used in later stages for crystallization . Reactions often proceed at mild temperatures (30–35°C) to avoid side reactions, with inorganic bases (e.g., Na₂CO₃) facilitating deprotonation .

Advanced Research Questions

Q. How can reaction yields be improved during functionalization steps?

- Catalyst Optimization : Use of DBU or LDA (lithium diisopropylamide) enhances nucleophilicity in alkylation steps .

- Solvent Screening : Cyclic ethers (THF) improve reaction homogeneity, while toluene minimizes polar byproduct formation .

- Temperature Control : Lower temperatures (−10°C to rt) reduce racemization in stereosensitive steps .

Q. How to resolve contradictions in spectral data during characterization?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : The carboxypyridyl group may exhibit keto-enol tautomerism, requiring pH-adjusted NMR solvents.

- Isotopic Impurities : Deuterated solvents or isotopic labeling (e.g., deuterated ethyl isonipecotate) can clarify peak assignments .

- Dynamic HPLC : Chiral columns distinguish enantiomers if stereochemical integrity is compromised .

Q. What computational tools predict binding interactions of this compound with biological targets?

AutoDock Vina is widely used for molecular docking. Key steps include:

- Generating 3D conformers of the compound using software like Open Babel.

- Defining the target protein’s active site grid parameters.

- Analyzing binding modes with PyMOL to prioritize high-affinity conformers .

Q. How to synthesize and characterize deuterated analogs for metabolic studies?

- Deuterium Incorporation : Use deuterated ethyl isonipecotate (e.g., ethyl isonipecotate-2,2,3,3,4,5,5,6,6-d9) as a starting material, ensuring >98% isotopic purity .

- Analytical Validation : LC-MS/MS with MRM (multiple reaction monitoring) tracks deuterium retention during metabolism .

Q. What strategies mitigate degradation during storage?

- Temperature : Store at 0–6°C to slow hydrolysis of the ester group .

- Lyophilization : Freeze-drying under inert gas (N₂/Ar) prevents oxidation .

- Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) identify vulnerable functional groups (e.g., carboxypyridyl) .

Methodological Notes

- Contradiction Management : Cross-validate synthetic protocols using orthogonal techniques (e.g., IR for functional groups, X-ray crystallography for ambiguous structures) .

- Data Reproducibility : Document solvent lot numbers and catalyst sources, as trace impurities (e.g., metal residues) can alter reaction kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.